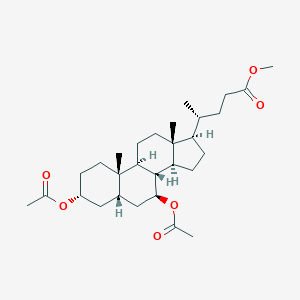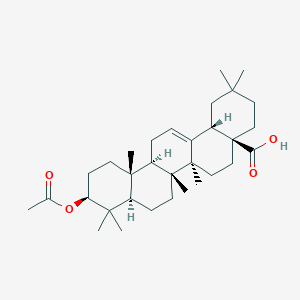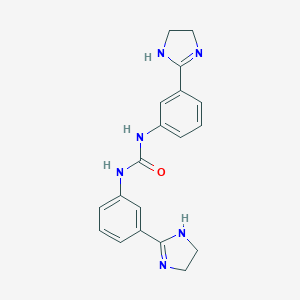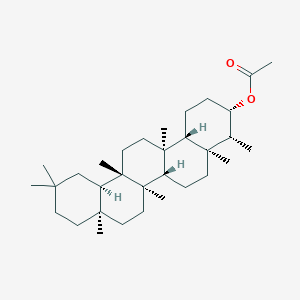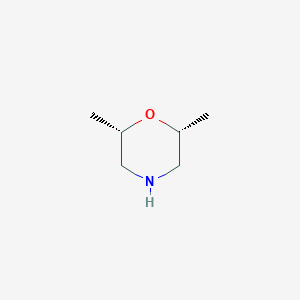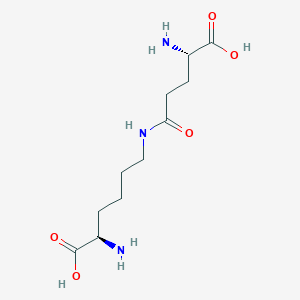
(9Z)-Erythromycin A Oxime
Übersicht
Beschreibung
Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin oxime is primarily used as an intermediate in the synthesis of other antibiotics, such as clarithromycin. This compound is known for its improved stability under acidic conditions compared to erythromycin, making it a valuable intermediate in pharmaceutical manufacturing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erythromycin oxime is typically synthesized by reacting erythromycin A with hydroxylamine in the presence of an organic solvent and an acid catalyst. One common method involves using isopropyl alcohol as the solvent and acetic acid as the catalyst. The reaction is carried out at elevated temperatures, typically around 58°C for 72 hours or 70°C for 24 hours .
Industrial Production Methods
In industrial settings, the preparation of erythromycin oxime involves a two-step process. First, erythromycin thiocyanate is reacted with hydroxylamine hydrochloride in an organic solvent to form erythromycin oxime thiocyanate. This intermediate is then neutralized with an alkali in another organic solvent to yield erythromycin oxime .
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin oxime undergoes various chemical reactions, including:
Oxidation: Erythromycin oxime can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert erythromycin oxime into other compounds.
Substitution: Substitution reactions can introduce new functional groups into the erythromycin oxime molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives, which can be further processed to produce antibiotics like clarithromycin .
Wissenschaftliche Forschungsanwendungen
Erythromycin oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other macrolide antibiotics.
Biology: Erythromycin oxime is studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.
Medicine: It serves as a precursor in the production of antibiotics with improved pharmacokinetic profiles.
Industry: Erythromycin oxime is used in the large-scale production of antibiotics, contributing to the pharmaceutical industry’s ability to produce effective antibacterial agents
Wirkmechanismus
Erythromycin oxime exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding blocks the translocation of peptides, preventing the elongation of the protein chain. As a result, bacterial growth is inhibited, leading to the bacteriostatic effect of erythromycin oxime .
Vergleich Mit ähnlichen Verbindungen
Erythromycin oxime is unique compared to other similar compounds due to its improved stability under acidic conditions. This makes it a valuable intermediate in the synthesis of antibiotics like clarithromycin. Similar compounds include:
Erythromycin: The parent compound, less stable under acidic conditions.
Clarithromycin: A second-generation macrolide antibiotic synthesized from erythromycin oxime.
Azithromycin: Another macrolide antibiotic with a different structure but similar antibacterial activity
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWXIARANQMCA-PGYIPVOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134931-01-4, 13127-18-9 | |
| Record name | Erythromycin, 9-oxime, (9Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134931-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin, 9-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials and reaction conditions for synthesizing erythromycin oxime?
A1: Erythromycin oxime is primarily synthesized from either erythromycin A [] or erythromycin thiocyanate [, , , ] through an oximation reaction with hydroxylamine hydrochloride. The reaction is typically carried out in an acid-base buffer solution to minimize degradation of erythromycin []. Factors such as reaction temperature, pH, and the ratio of reactants significantly influence the yield and purity of the final product [, , , , ].
Q2: What is a major challenge during erythromycin oxime synthesis and how is it addressed?
A2: A primary challenge is the acidic degradation of erythromycin during synthesis. This leads to the formation of impurities like erythromycin A 8,9 dehydro 6,9 hemiketal [] and erythromycin 6,9-9,12-spiroketal []. Using an acid-base buffer system during the reaction helps minimize this degradation and enhance the purity of erythromycin oxime [].
Q3: What are some alternative solvents explored for the oximation reaction?
A3: While traditional methods often utilize methanol [], research has explored liquid buffer salts as alternative solvents. Studies show that using liquid buffer salts can positively impact the yield and purity of erythromycin oxime [].
Q4: What is a key step after the oximation reaction in many synthetic pathways using erythromycin oxime?
A4: The hydroxyl group of erythromycin oxime is often protected via etherification using reagents like dialkyloxycyclohexanes or alkyloxycyclohexenes [, ]. This protection is crucial for subsequent reactions in the synthesis of antibiotics like clarithromycin.
Q5: How does the reactivity of different etherification reagents compare in erythromycin oxime protection?
A5: Studies using dialkyloxycyclohexanes (e.g., 1,1-dimethoxycyclohexane, 1,1-diethoxycyclohexane, 1,1-diisopropoxycyclohexane) and alkyloxycyclohexenes (e.g., 1-methoxycyclohexene, 1-ethoxycyclohexene, 1-isopropoxycyclohexene) revealed a specific order of reactivity for hydroxyl protection. The reactivity increases with the size of the alkoxy group in both series, and alkyloxycyclohexenes demonstrate higher reactivity than their dialkyloxycyclohexane counterparts with the same alkoxy group [].
Q6: What is the significance of the E/Z isomerism in erythromycin oxime, particularly for Beckmann rearrangement?
A6: Erythromycin oxime exists as E and Z isomers. While the E isomer is prevalent, it can isomerize to the Z form under alkaline conditions []. Interestingly, during the Beckmann rearrangement, a key step in azithromycin synthesis, the Z isomer tends to convert back to the E form []. This understanding is crucial for optimizing reaction conditions to favor the desired E isomer and improve the yield of azithromycin.
Q7: What are the primary applications of erythromycin oxime?
A7: Erythromycin oxime is not used directly as an antibiotic. Its main purpose is to serve as a key intermediate in synthesizing a range of second-generation erythromycin antibiotics, including clarithromycin [, , ], azithromycin [, , ], roxithromycin [, , ], flurithromycin [], and dirithromycin [].
Q8: How is erythromycin oxime used in the synthesis of clarithromycin?
A8: A critical step involves the protection of the hydroxyl groups at the 2' and 4'' positions of erythromycin A 9-(1-isopropoxycyclohexyl) oxime via silanization [, ]. This typically involves reacting the compound with a silylating agent in the presence of a catalyst. The resulting intermediate is then used in subsequent steps to produce clarithromycin.
Q9: How is erythromycin oxime used in the synthesis of azithromycin?
A9: Erythromycin oxime undergoes a Beckmann rearrangement to yield a key intermediate in azithromycin synthesis [, ]. Controlling the reaction conditions is crucial, particularly the pH during the reduction step, to ensure a high yield and purity of the final azithromycin product [].
Q10: How is erythromycin oxime used in the synthesis of roxithromycin?
A10: Erythromycin oxime reacts with MEMC (2-methoxyethoxymethyl chloride) in the presence of a catalyst like anhydrous sodium carbonate to produce roxithromycin []. Optimizing factors like the catalyst amount, reactant ratio, solvent selection, and crystallization method is crucial to achieving a high yield of roxithromycin.
Q11: What analytical methods are commonly employed to characterize and quantify erythromycin oxime and related compounds?
A11: High-performance liquid chromatography (HPLC) [, ] coupled with various detection methods like UV detection [] and mass spectrometry [, ] are widely used to separate and quantify erythromycin oxime and its derivatives. These techniques enable researchers to monitor reactions, assess the purity of synthesized products, and identify impurities.
Q12: How is HPLC employed to analyze the etherification products of erythromycin oxime?
A12: Reversed-phase HPLC using a suitable stationary phase like C18 and a mobile phase consisting of acetonitrile and a buffer solution is commonly employed []. This technique allows for the separation and quantification of the desired etherified product, erythromycin A 9-(1-isopropoxycyclohexyl) oxime, from unreacted erythromycin oxime and other potential byproducts.
Q13: What are the primary metabolic pathways of roxithromycin, a derivative of erythromycin oxime, in biological systems?
A13: Studies using rat liver microsomes revealed that roxithromycin undergoes N-demethylation, O-demethylation, and dealkylation of the oxime ether side chain [, ]. These metabolic transformations lead to the formation of various metabolites, including erythromycin oxime, which are then further processed and excreted.
Q14: Are there any notable findings regarding the isomerization of roxithromycin and its metabolites?
A14: Research on roxithromycin metabolism in humans identified an interesting phenomenon – the isomerization of roxithromycin and several of its metabolites from the E-isomer to the Z-isomer []. This isomerization was observed in various biological samples, including bile, urine, and plasma.
Q15: Does the research on erythromycin oxime extend beyond the synthesis of erythromycin A derivatives?
A15: Yes, the chemistry of erythromycin oxime has been explored for the development of novel compounds with potentially distinct biological activities. For example, the Beckmann rearrangement of (9Z)-erythromycin A oxime has been investigated as a route to synthesize 8a-aza-8a-homoerythromycin derivatives []. These novel compounds may hold promise as new therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



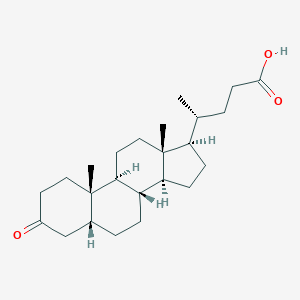

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
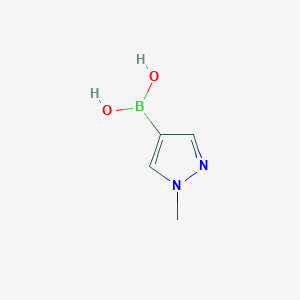
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
